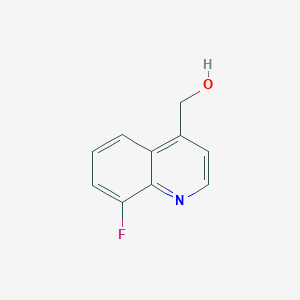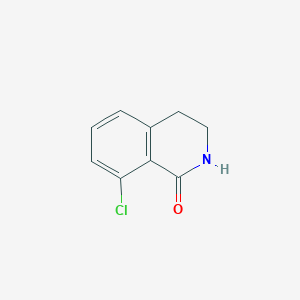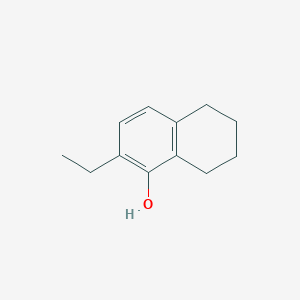
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H18O It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene that have been partially hydrogenated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-ethyl-1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:
2-Ethyl-1-naphthol+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of high-pressure hydrogenation reactors with efficient catalysts ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Substitution reactions, such as halogenation, can be performed using halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-one
Reduction: this compound (if starting from a ketone)
Substitution: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-yl halides
Aplicaciones Científicas De Investigación
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
Uniqueness
2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydronaphthalenes and may confer specific properties that are advantageous in certain applications.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-ethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h7-8,13H,2-6H2,1H3 |
Clave InChI |
CZDKTPNLYRZSOY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(CCCC2)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



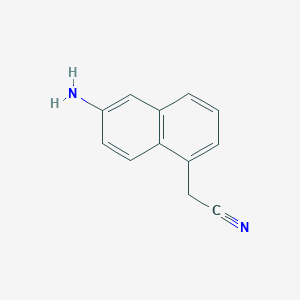

![2,7-Diazaspiro[4.5]decane hydrochloride](/img/structure/B11910372.png)






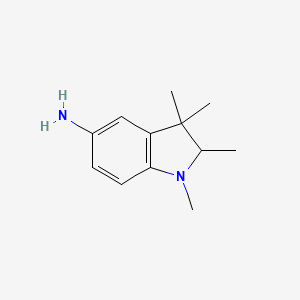
![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)
